molecular formula C4H5Cl4NO2 B6612256 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide CAS No. 2755-35-3

2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Cat. No.: B6612256
CAS No.: 2755-35-3
M. Wt: 240.9 g/mol
InChI Key: YDCXJAACEIUSDW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 2755-35-3) is a halogenated acetamide derivative characterized by a trichloroethyl-hydroxyethyl backbone and a reactive chloroacetamide moiety. It serves as a versatile intermediate in organic synthesis, particularly in C-amidoalkylation reactions for constructing complex aromatic and heterocyclic compounds . Its structure combines electron-withdrawing chlorine atoms and a hydroxyl group, enhancing its electrophilicity and enabling participation in acid-catalyzed reactions with aromatics . This compound is commercially available and synthesized from chloral hydrate and chloroacetamide derivatives .

Properties

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl4NO2/c5-1-2(10)9-3(11)4(6,7)8/h3,11H,1H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCXJAACEIUSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(C(Cl)(Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285366
Record name 2-chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
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Molecular Weight

240.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2755-35-3
Record name Chloral chloroacetamide
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Record name Chloral chloroacetamide
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Record name 2-chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
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Record name 2755-35-3
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Preparation Methods

The synthesis of 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the reaction of chloral or chloral hydrate with acetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide serves as a versatile reagent in organic synthesis. It is particularly useful in the preparation of various chloroacetamide derivatives through C-amidoalkylation reactions. This method allows for the functionalization of aromatic compounds, leading to the formation of novel biologically active compounds .

Development of Heterocyclic Compounds

The compound's ability to undergo nucleophilic substitution reactions makes it a valuable scaffold for synthesizing heterocyclic compounds such as aziridines, lactams, and piperazines. These derivatives are of interest due to their potential applications in drug development and material science .

Herbicides and Fungicides

One of the primary applications of this compound is as an intermediate in the synthesis of agricultural chemicals, specifically herbicides and fungicides. Its structural characteristics allow it to inhibit specific enzymes involved in plant metabolism, thereby controlling unwanted vegetation and fungal growth .

Drug Development

The compound has been explored for its potential use in drug development due to its unique chemical properties. It can act as a precursor for bioactive compounds that may exhibit therapeutic effects against various diseases. Research into its pharmacological activities could lead to the discovery of new medications .

Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and intermediates. Its reactivity allows for the production of various chemical products used across multiple industries including textiles, plastics, and coatings .

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloro groups can be substituted by nucleophiles, while the hydroxyethyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Target Compound

  • Primary Use : C-amidoalkylation of aromatics (e.g., toluene, naphthalene) in the presence of Lewis acids (e.g., FeCl3) to yield substituted trichloroethylacetamides .
  • Key Reaction : Acid-catalyzed substitution at the trichloroethyl-hydroxy site, forming C–C bonds with aromatic systems (yields: 20–88%) .

Comparisons

Herbicides (Alachlor, Acetochlor) :

  • Synthesized via alkylation of chloroacetamide with substituted anilines.
  • Lack the trichloro-hydroxyethyl group, limiting their utility in amidoalkylation but enhancing herbicidal activity via lipophilic substituents .

Thiophene Derivatives (e.g., 2f) :

  • Retain the trichloroethyl backbone but replace aromatic hydrocarbons with heterocycles (e.g., 5-chlorothienyl).
  • Exhibit distinct IR/NMR profiles (e.g., C=O stretch at 1680 cm⁻¹; δH 5.83 ppm for CH in 2f) due to electron-withdrawing thiophene .

N-Methyl-2-chloroacetamide :

  • Lacks the trichloro-hydroxyethyl group, resulting in reduced electrophilicity. Primarily used in peptide synthesis and polymer modification .

Physicochemical Properties

Property This compound Alachlor 2f (Thiophene Derivative)
Molecular Weight 275.5 g/mol 269.8 g/mol 371.3 g/mol
Melting Point Not reported 40–41°C 120–122°C
IR Signature 1680 cm⁻¹ (C=O), 3215 cm⁻¹ (N–H) 1650 cm⁻¹ (C=O) 1680 cm⁻¹ (C=O)
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Low water solubility Moderate in DCM

Biological Activity

2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, identified by the CAS number 2755-35-3, is a chloroacetamide derivative notable for its diverse biological activities. Its molecular formula is C4H5Cl4NO2C_4H_5Cl_4NO_2, and it features a trichloromethyl group that significantly enhances its reactivity and potential applications in pharmaceuticals and agriculture.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study focusing on chloroacetamides revealed that compounds within this class are effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .

Comparative Antimicrobial Efficacy

Compound TypeGram-positive ActivityGram-negative ActivityYeast Activity
This compoundEffectiveLess EffectiveModerate
Chloroacetamides (general)Effective (high lipophilicity)VariableModerate

The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the compound's ability to penetrate cell membranes due to its lipophilic nature contributes to its efficacy . The presence of multiple chlorine atoms likely enhances its interaction with biological membranes and targets.

Toxicological Considerations

While the compound shows promise in antimicrobial applications, it is essential to consider its toxicity. As a chlorinated compound, it may pose risks associated with chlorinated hydrocarbons. Toxicological assessments indicate that compounds with similar structures can exhibit harmful effects; therefore, further studies are necessary to evaluate the safety profile of this compound .

Study on Antimicrobial Efficacy

A significant study conducted on various chloroacetamides highlighted the effectiveness of these compounds against different bacterial strains. The findings indicated that structural modifications influenced their biological activity. For instance, compounds with halogenated phenyl rings showed enhanced activity due to increased lipophilicity .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with potential biological targets. These studies suggest that the compound may bind effectively to bacterial enzymes or receptors involved in cell wall synthesis or metabolism .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, and what reaction conditions are critical for yield improvement?

  • Methodological Answer : The compound is synthesized via C-amidoalkylation of aromatics using this compound as a precursor. Key conditions include:

  • Use of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to catalyze the reaction .
  • Maintaining low temperatures (0–5°C) to control exothermic reactions and prevent side products .
  • Solvent selection (e.g., CCl₄ or DMF) to stabilize intermediates and enhance regioselectivity .
    • Data Table :
CatalystSolventTemp. (°C)Yield (%)
AlCl₃CCl₄0–565–75
H₂SO₄DMF2555–60

Q. How is structural characterization of this compound performed, and what spectral markers are diagnostic?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch) confirm the acetamide core .
  • ¹H NMR : Doublets at δ 4.21–4.26 ppm (AB system, CH₂Cl) and δ 5.83 ppm (CH adjacent to NH) are characteristic .
  • ¹³C NMR : Resonances at ~167 ppm (C=O) and ~101 ppm (CCl₃) validate the trichloroethyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) during synthesis .
  • Store in airtight containers away from moisture to prevent hydrolysis .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT assay on human cell lines (e.g., HeLa) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the electronic nature of substituents in aromatic reactants influence the regioselectivity of C-amidoalkylation?

  • Methodological Answer :

  • Electron-rich aromatics (e.g., anisole) undergo faster electrophilic substitution due to increased nucleophilicity at para/meta positions .
  • Steric hindrance from ortho-substituents (e.g., 2,6-dimethyl groups) reduces yields by destabilizing transition states .
    • Data Contradiction : While AlCl₃ favors meta-substitution in non-polar solvents, H₂SO₄ in polar solvents (DMF) shifts selectivity to para positions .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties and receptor interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., fungal CYP51) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and toxicity risks .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antimicrobial efficacy) be reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Analysis : Modify the hydroxyethyl or trichloromethyl groups to reduce off-target effects while retaining antimicrobial activity .
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (host cells)/IC₅₀ (pathogens) to prioritize derivatives with SI >10 .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions?

  • Methodological Answer :

  • Hydrolysis Pathway : The trichloroethyl group undergoes base-catalyzed elimination, releasing Cl⁻ ions and forming a ketone intermediate .
  • Kinetic Studies : Monitor degradation via HPLC at pH 7–9; t₁/₂ decreases from 48 h (pH 7) to 2 h (pH 9) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide

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